rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
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Overview
Description
rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis: is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The cis configuration indicates that the substituents on the cyclobutane ring are on the same side, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalytic asymmetric synthesis to obtain the desired enantiomeric form, followed by purification steps such as crystallization or chromatography to isolate the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides or other functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction can produce primary amines or other reduced derivatives.
Scientific Research Applications
rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis
Uniqueness: rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis is unique due to its specific structural configuration and the presence of a methyl group on the cyclobutane ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2763584-66-1 |
---|---|
Molecular Formula |
C5H12ClN |
Molecular Weight |
121.6 |
Purity |
95 |
Origin of Product |
United States |
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